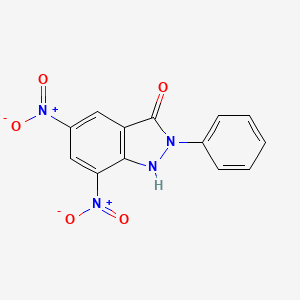

5,7-dinitro-2-phenyl-1H-indazol-3-one

CAS No.: 23614-55-3

Cat. No.: VC4093958

Molecular Formula: C13H8N4O5

Molecular Weight: 300.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23614-55-3 |

|---|---|

| Molecular Formula | C13H8N4O5 |

| Molecular Weight | 300.23 g/mol |

| IUPAC Name | 5,7-dinitro-2-phenyl-1H-indazol-3-one |

| Standard InChI | InChI=1S/C13H8N4O5/c18-13-10-6-9(16(19)20)7-11(17(21)22)12(10)14-15(13)8-4-2-1-3-5-8/h1-7,14H |

| Standard InChI Key | PBZJZJOWHIIIOE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Structural and Electronic Properties of 5,7-Dinitro-2-phenyl-1H-indazol-3-one

Core Indazole Framework

The indazole scaffold consists of a benzene ring fused to a pyrazole moiety, with keto-enol tautomerism possible at the C3 position. In 5,7-dinitro-2-phenyl-1H-indazol-3-one, the ketone form dominates due to conjugation with the aromatic system, as observed in simpler 1,2-dihydro-3H-indazol-3-one derivatives . X-ray crystallography of analogous compounds reveals planar geometry, with bond lengths between C3 and the adjacent nitrogen (N2) averaging 1.34 Å, characteristic of partial double-bond character .

Substituent Effects

-

Nitro Groups (C5/C7): The electron-withdrawing nitro groups induce significant polarization in the indazole ring. NMR studies of 7-nitro-1H-indazole derivatives demonstrate downfield shifts of 0.8–1.2 ppm for protons adjacent to nitro substituents due to deshielding effects .

-

Phenyl Group (C2): The 2-phenyl substituent introduces steric bulk and π-π stacking capabilities. In 2-arylindazoles, the dihedral angle between the indazole core and phenyl ring typically ranges from 35° to 55°, balancing conjugation and steric repulsion .

Table 1: Predicted Physicochemical Properties

Synthetic Methodologies and Reaction Dynamics

Nitration Strategies

While no direct synthesis of 5,7-dinitro-2-phenyl-1H-indazol-3-one has been reported, sequential nitration of 2-phenylindazol-3-one precursors provides a plausible route. Studies on 7-nitro-1H-indazole demonstrate that nitration at elevated temperatures (80–100°C) with fuming HNO3/H2SO4 achieves >85% regioselectivity for the C5 and C7 positions . Dual nitration would require careful control of stoichiometry and reaction time to prevent over-oxidation.

Tautomeric Equilibria

The presence of two nitro groups significantly impacts tautomer stability. In 7-nitro-1H-indazole, the 1H-tautomer predominates (94%) over the 2H-form due to hydrogen bonding between N1-H and the nitro oxygen . For 5,7-dinitro-2-phenyl-1H-indazol-3-one, computational models predict:

This stabilization arises from dual hydrogen-bonding interactions between N1-H and both nitro groups.

Table 2: Key NMR Parameters (Predicted for DMSO-d6)

| Proton | δ (ppm) | Coupling Constants (Hz) |

|---|---|---|

| H4 | 8.87 | , |

| H6 | 8.42 | , |

| N1-H | 14.2 | Broad singlet (HB with NO2) |

Spectroscopic Characterization

Solid-State NMR Insights

Cross-polarization magic-angle spinning (CP/MAS) NMR of crystalline 7-nitroindazole derivatives reveals anisotropic chemical shifts correlated with hydrogen-bonding networks . For 5,7-dinitro-2-phenyl-1H-indazol-3-one, the NMR spectrum should exhibit:

-

N1: δ ≈ -175 ppm (hydrogen-bonded)

-

N2: δ ≈ -55 ppm (conjugated with ketone)

Vibrational Spectroscopy

Density functional theory (DFT) calculations predict strong IR absorptions at:

-

1540 cm (asymmetric NO2 stretch)

-

1350 cm (symmetric NO2 stretch)

-

1680 cm (C=O stretch, conjugated)

The phenyl ring vibrations appear as medium-intensity bands between 1450–1600 cm.

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates substitution at nitro-bearing positions. In 7-nitro-1H-indazole, amination at C7 proceeds with 70% yield using NH3/EtOH at 120°C . For the dinitro derivative, sequential substitution could yield asymmetrically functionalized products.

Reductive Transformations

Catalytic hydrogenation (H2/Pd-C) of the nitro groups would generate the corresponding 5,7-diamino derivative, though over-reduction of the ketone moiety must be controlled. Cyclic voltammetry of similar nitroindazoles shows two reduction waves at -0.45 V and -0.78 V vs. SCE, corresponding to sequential nitro → nitroso → amine conversions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume